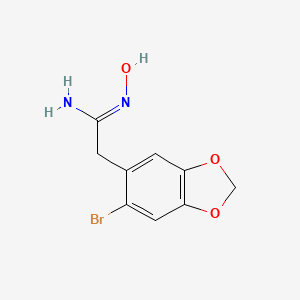
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a quinazolinone derivative with a 1,2,4-oxadiazole ring and a dimethoxyphenyl group attached. Quinazolinones are a class of compounds that have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The 1,2,4-oxadiazole ring is a heterocyclic compound that is often used in medicinal chemistry due to its bioisosteric properties . The dimethoxyphenyl group is a common motif in various bioactive compounds.
Scientific Research Applications
Antitumor Activity
A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the queried compound, demonstrated broad-spectrum antitumor activities. These compounds were found to be significantly more potent compared to the positive control 5-FU, showcasing their potential in cancer therapy. The study also utilized molecular docking to elucidate the mechanism of action, highlighting the compounds' ability to inhibit key cancer cell line growth by targeting ATP binding sites of specific kinases (Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
Another research effort synthesized derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities. Some derivatives showed broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi. Additionally, certain compounds exhibited potent anticonvulsant activity, indicating their potential in the development of new treatments for bacterial infections and epilepsy (Rajasekaran et al., 2013).
Antimicrobial Agents
New quinazolines synthesized for their potential as antimicrobial agents demonstrated activity against various bacterial and fungal strains. These findings support the compound's utility in combating microbial infections and further stress the importance of quinazolinone derivatives in developing new antimicrobial agents (Desai et al., 2007).
Anti-Proliferative Activities
A study on the synthesis and evaluation of 1,3,4-oxadiazole N-Mannich bases, related to the queried compound, revealed their inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Moreover, certain derivatives displayed significant anti-proliferative activity against various cancer cell lines, underscoring their potential in cancer treatment (Al-Wahaibi et al., 2021).
Biomedical Applications
Research on poly(2-oxazolines) tested for cell cytotoxicity in vitro revealed non-cytotoxic properties for polymers derived from 2-methyl-2-oxazoline and 2-ethyl-2-oxazoline, suggesting their suitability for biomedical applications. This emphasizes the potential of oxazoline polymers in drug delivery and immunobiology, highlighting the broader applicability of compounds related to the queried chemical (Kronek et al., 2011).
properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-4-25-20(26)14-7-5-6-8-16(14)22-21(25)30-12-18-23-19(24-29-18)15-10-9-13(27-2)11-17(15)28-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAZHXJPTMUSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

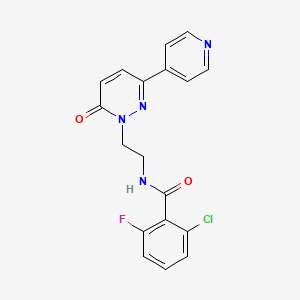
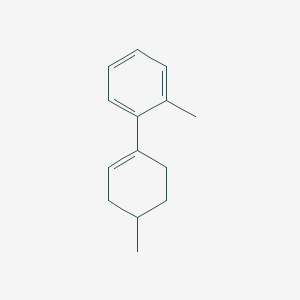
![(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2846118.png)

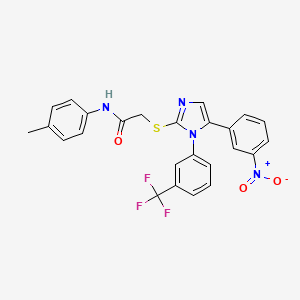

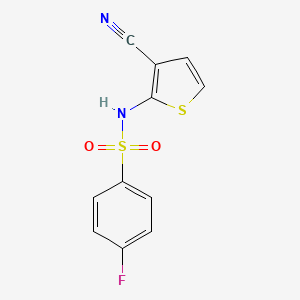
![4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2846127.png)
![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)

![3-(3-(4-benzylpiperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2846131.png)
